molecular formula C10H9BrF3NOS B14050670 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14050670
M. Wt: 328.15 g/mol
InChI Key: WPQFNIRFOGTNQC-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 2-nitro-4-(trifluoromethylthio)aniline, is synthesized through nitration of 4-(trifluoromethylthio)aniline, followed by reduction of the nitro group to an amino group.

    Bromination: The amino compound is then subjected to bromination using bromine or a brominating agent to introduce the bromopropanone moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and scalability.

Chemical Reactions Analysis

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and appropriate solvents. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Scientific Research Applications

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique trifluoromethylthio group imparts desirable properties, such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. The bromopropanone moiety can act as an electrophile, facilitating covalent modification of nucleophilic residues in the target.

Comparison with Similar Compounds

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one can be compared with similar compounds, such as:

    1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.

    1-(2-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-1-one: Contains a trifluoromethyl group instead of a trifluoromethylthio group, affecting its chemical properties and biological activity.

    1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one: The methylthio group provides different steric and electronic effects compared to the trifluoromethylthio group.

The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NOS/c11-4-3-9(16)7-2-1-6(5-8(7)15)17-10(12,13)14/h1-2,5H,3-4,15H2

InChI Key

WPQFNIRFOGTNQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)N)C(=O)CCBr

Origin of Product

United States

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